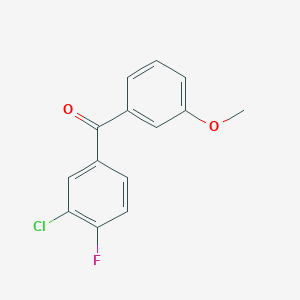
3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetoxy-2’,3’,4’,5’,6’-pentafluorobenzophenone is an organic compound with the molecular formula C15H7F5O3 and a molecular weight of 330.21 . It is commonly known as APBP.
Molecular Structure Analysis
The IUPAC name of this compound is 3-(2,3,4,5,6-pentafluorobenzoyl)phenyl acetate . The InChI code is 1S/C15H7F5O3/c1-6Applications De Recherche Scientifique
Photochemistry and Photoreactions
- Photochemistry of Ketones : Research on the photochemistry of various ketones, including those similar in structure to 3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone, has revealed significant findings. For instance, the study of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated the formation of indanone derivatives and lactone via photoreactions, highlighting the potential for synthetic applications in organic chemistry (Plíštil et al., 2006).
Liquid Crystal Compounds
- Formation of Liquid Crystal Phases : The synthesis of certain phenols, including derivatives of 2-acetoxy-1-hexyloxybenzene, leads to the formation of liquid crystal phases. These phases, which can be stabilized through complementary polytopic interactions (CPI), have a broad range of applications in display technologies and other areas requiring controlled liquid crystalline properties (Boden et al., 2001).
Organic Synthesis and Reactivity
- Reactivity with Metal Complexes : The reactivity of benzophenone and acetophenone derivatives with metal complexes has been studied extensively. For example, the interaction of a hexahydride−osmium complex with various aromatic ketones, including fluorinated ones, shows the activation of C−H and C−F bonds. This has implications for the synthesis of new organometallic compounds and catalysts (Barrio et al., 2001).
Photolysis and Chemical Transformation
- Photolysis and Chemical Transformations : The photolysis and subsequent chemical transformations of benzophenone derivatives offer insights into photochemical synthesis pathways. This knowledge can be applied in synthetic chemistry for the production of complex organic compounds (Diaz-Mondejar & Miranda, 1982).
Environmental Applications
- Detection in Environmental Samples : Studies on the extraction and detection of benzophenone UV absorbers in environmental water samples highlight the importance of these compounds in monitoring and environmental protection. This research provides methods for detecting such compounds in aquatic environments, which is crucial for environmental health and safety (Negreira et al., 2009).
Material Science
- Synthesis of Polybenzoxazole : Research involving the synthesis of fluorine-containing polybenzoxazoles, starting from compounds like bisphenol AF, demonstrates the utility of such compounds in creating materials with high thermal stability. This has significant implications for the development of advanced materials in various industrial applications (Jun-qing, 2013).
Propriétés
IUPAC Name |
[3-(2,3,4,5,6-pentafluorobenzoyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F5O3/c1-6(21)23-8-4-2-3-7(5-8)15(22)9-10(16)12(18)14(20)13(19)11(9)17/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPXQKTWTQXBKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641684 |
Source


|
| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-2',3',4',5',6'-pentafluorobenzophenone | |
CAS RN |
890099-26-0 |
Source


|
| Record name | [3-(Acetyloxy)phenyl](2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3,4,5,6-Pentafluorobenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














